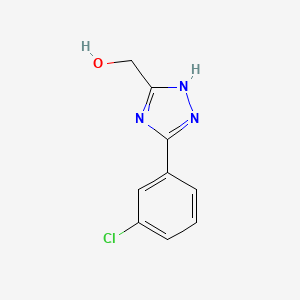![molecular formula C52H36N6 B12110440 1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- is a complex organic compound that belongs to the family of phenanthroline derivatives. This compound is characterized by its unique structure, which includes two benzimidazole groups and two phenyl groups attached to the phenanthroline core. It is known for its applications in coordination chemistry, where it acts as a ligand forming strong complexes with metal ions.
准备方法
The synthesis of 1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- typically involves multiple steps. One common method includes the following steps:
Formation of the Phenanthroline Core: This can be achieved through the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like arsenic acid or nitrobenzene.
Attachment of Benzimidazole Groups: The phenanthroline core is then reacted with 1-methyl-1H-benzimidazole under specific conditions to attach the benzimidazole groups.
Addition of Phenyl Groups: Finally, the phenyl groups are introduced through a substitution reaction, completing the synthesis of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- involves its ability to form strong complexes with metal ions. These complexes can interact with biological molecules like DNA, leading to various biological effects. For example, the compound can stabilize G-quadruplex structures in DNA, which are involved in the regulation of gene expression . Additionally, its interaction with metal ions can inhibit metalloenzymes, affecting cellular processes .
相似化合物的比较
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- is unique due to its specific structure and functional groups. Similar compounds include:
2,2’-Bipyridine: Another ligand used in coordination chemistry, but with different coordination properties compared to phenanthroline.
PhenDC3 and PhenQE8: Known 1,10-phenanthroline derivatives with antitumor properties.
2,9-Bis(triazolyl)-1,10-phenanthroline: Used for selective extraction processes.
These compounds share some similarities in their coordination chemistry but differ in their specific applications and biological activities.
属性
分子式 |
C52H36N6 |
|---|---|
分子量 |
744.9 g/mol |
IUPAC 名称 |
2,9-bis[4-(1-methylbenzimidazol-2-yl)phenyl]-4,7-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C52H36N6/c1-57-47-19-11-9-17-43(47)55-51(57)37-25-21-35(22-26-37)45-31-41(33-13-5-3-6-14-33)39-29-30-40-42(34-15-7-4-8-16-34)32-46(54-50(40)49(39)53-45)36-23-27-38(28-24-36)52-56-44-18-10-12-20-48(44)58(52)2/h3-32H,1-2H3 |
InChI 键 |
CEPSDNAIOVOBNI-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C4=NC5=C(C=CC6=C5N=C(C=C6C7=CC=CC=C7)C8=CC=C(C=C8)C9=NC1=CC=CC=C1N9C)C(=C4)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



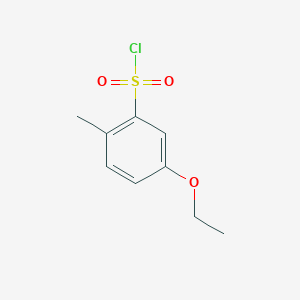
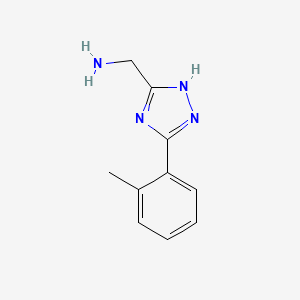
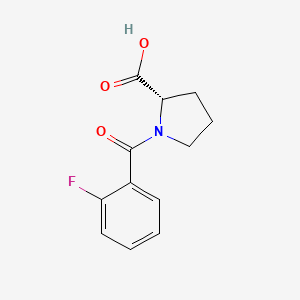
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
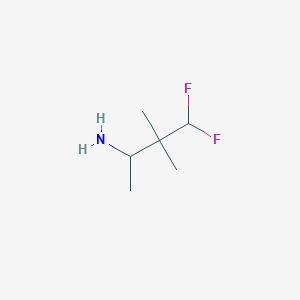
![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)

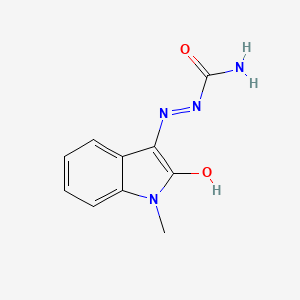

![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)

